1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene
Overview
Description
1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene is a chemical compound with the CAS Number: 866632-64-6 . It has a molecular weight of 276.99 . The IUPAC name for this compound is 2-bromo-4,5-difluorophenyl trifluoromethyl ether .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H2BrF5O/c8-3-1-4(9)5(10)2-6(3)14-7(11,12)13/h1-2H . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Versatile Starting Material for Organometallic SynthesisResearch by Porwisiak and Schlosser (1996) highlights the synthesis of 1-bromo-3,5-bis(trifluoromethyl)benzene, a compound closely related to the 1-bromo-4,5-difluoro-2-(trifluoromethoxy)benzene, as a versatile starting material for organometallic synthesis. This demonstrates the broader utility of such compounds in creating organometallic intermediates for synthetic applications, further emphasizing their significance in scientific research and development (Porwisiak & Schlosser, 1996).
Fluorocarbons in Coordination ChemistryThe study by Plenio et al. (1997) on the coordination chemistry of fluorocarbons using difluoro-m-cyclophane-based fluorocryptands reveals the intricate interactions between fluorinated compounds and metal ions. This research illustrates the potential of fluorinated benzene derivatives, similar to this compound, in forming complex structures with metal ions, which could be exploited in material science, catalysis, and sensor technologies (Plenio, Hermann, & Diodone, 1997).
Mechanism of Action
Mode of Action
1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene is likely to undergo reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
The compound’s reactions at the benzylic position could potentially lead to various cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include temperature, pH, and the presence of other compounds.
Properties
IUPAC Name |
1-bromo-4,5-difluoro-2-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5O/c8-3-1-4(9)5(10)2-6(3)14-7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIYAGQTBRSAEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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